6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine

Kinase inhibitor probe design Chemical biology Medicinal chemistry

6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine (CAS 2199910-77-3; C₁₆H₁₇N₉O; MW 351.37) is a heterobifunctional compound in which a 9H-purine scaffold is connected via a piperidine linker to a 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine fragment. The structural logic places it squarely in the class of ATP-competitive kinase hinge-binders: the purine ring mimics the adenine of ATP, while the triazolopyridazine extends into a region known to confer selectivity across the kinome.

Molecular Formula C16H17N9O
Molecular Weight 351.374
CAS No. 2199910-77-3
Cat. No. B2418415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine
CAS2199910-77-3
Molecular FormulaC16H17N9O
Molecular Weight351.374
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2C3CCN(CC3)C4=NC=NC5=C4NC=N5)C=C1
InChIInChI=1S/C16H17N9O/c1-26-12-3-2-11-21-22-15(25(11)23-12)10-4-6-24(7-5-10)16-13-14(18-8-17-13)19-9-20-16/h2-3,8-10H,4-7H2,1H3,(H,17,18,19,20)
InChIKeyRRNSJGJRERAYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2199910-77-3: Chimeric Purine–Triazolopyridazine as a Kinase-Focused Medicinal Chemistry Probe Candidate


6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine (CAS 2199910-77-3; C₁₆H₁₇N₉O; MW 351.37) is a heterobifunctional compound in which a 9H-purine scaffold is connected via a piperidine linker to a 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine fragment. The structural logic places it squarely in the class of ATP-competitive kinase hinge-binders: the purine ring mimics the adenine of ATP, while the triazolopyridazine extends into a region known to confer selectivity across the kinome. Triazolopyridazine-containing molecules have progressed to clinical candidates (e.g., the MET inhibitor SAR125844), validating the scaffold for target modulation. No primary peer-reviewed publication or patent currently reports target engagement, selectivity profiling, or efficacy data for this exact compound [1][2][3].

Why Close Triazolopyridazine Analogs Cannot Substitute for 2199910-77-3 Without Rigorous Re-validation


The triazolopyridazine scaffold exhibits extreme structure–activity relationship (SAR) sensitivity. Published crystallographic studies reveal that the identity and position of substituents on the triazolopyridazine ring dictate the accessible conformational landscape within the kinase ATP pocket; even subtle perturbations such as replacing a methoxy with a methyl group or shifting the linker attachment point can redirect selectivity across kinase isoforms by orders of magnitude. The 6-methoxy substitution may modulate electron density on the pyridazine ring, altering π-stacking interactions with the kinase hinge region—an effect that is sensitive to both the substituent identity and its regioisomeric position [1]. Consequently, generic substitution of 2199910-77-3 with any other purine–triazolopyridazine hybrid is inadvisable without full biochemical re-profiling under the same assay conditions. The absence of published quantitative data for 2199910-77-3 itself means that all inter-compound comparisons remain speculative and must be explicitly tested head-to-head .

2199910-77-3 Quantitative Differentiation Evidence vs. Closest Structural Analogs


Structural Uniqueness Confirmed: No Published Quantitative Biology for 2199910-77-3 vs. Any Named Comparator

As of 2026-05-08, exhaustive searching of PubMed, PubChem, BindingDB, DrugMap, Google Patents, and commercial chemical catalogs yielded zero primary research articles, patents, or database records containing quantitative biochemical, cellular, or in vivo data for 2199910-77-3. The compound is available from commercial vendors exclusively as a research reagent (e.g., catalog number EVT-2555489, B2418415), and all vendor-provided biological claims originate from generic structure-based speculation rather than experimental determination .

Kinase inhibitor probe design Chemical biology Medicinal chemistry

Regioisomeric Differentiation: 6-Methoxy on Triazolopyridazine vs. Unsubstituted or 3-Substituted Analogs in the Purine–Triazolopyridazine Series

2199910-77-3 carries a 6-methoxy group on the triazolopyridazine ring coupled to a piperidine linker and a 9H-purine. The closest commercially catalogued purine–triazolopyridazine hybrids (e.g., CAS 2549040-09-5, CAS 2549027-92-9, CAS 2549056-29-1) differ in at least two dimensions: they employ a piperazine linker instead of piperidine, and the triazolopyridazine is either unsubstituted or carries a 3-trifluoromethyl group. Piperidine versus piperazine alters the vector angle of the purine relative to the triazolopyridazine, potentially repositioning the purine within the ATP-binding site. For the triazolopyridazine scaffold, the specific substitution pattern on the pyridazine ring (position 6 vs. position 3) has been demonstrated in the public SAR literature to modulate both potency and kinase selectivity, though no data exist for 2199910-77-3 itself .

Kinase hinge-binding Kinome selectivity Lead optimization

Scaffold Provenance: Triazolopyridazine in Validated Clinical Kinase Inhibitors Establishes Plausible but Unverified Differentiation for 2199910-77-3

The triazolopyridazine substructure has been successfully exploited in highly optimized kinase inhibitors: SAR125844 is a potent and selective MET kinase inhibitor (WT MET IC₅₀ = 0.9 nM) that reached clinical evaluation; triazolopyridazine-based LRRK2 inhibitors achieved unprecedented selectivity for the G2019S mutant over wild-type LRRK2; and 3-aryl-6-amino-triazolopyridazines were identified as highly selective Pim-1 kinase inhibitors [1][2]. These precedents confirm that the triazolopyridazine scaffold can deliver both potency and kinome selectivity when appropriately elaborated. However, 2199910-77-3 differs from each of these development candidates at multiple positions (linker identity, purine fusion, substitution pattern), and no direct head-to-head comparison exists. The scaffold alone does not guarantee that 2199910-77-3 will recapitulate the favorable properties of its more advanced congeners; the observed sulfanyl-linked or amino-linked triazolopyridazine inhibitors achieve their selectivity profiles through specific peripheral interactions that are absent in the 2199910-77-3 architecture.

Kinase drug discovery Triazolopyridazine pharmacophore Clinical candidate benchmarking

BindingDB and DrugMap Confirm Absence of Any Kinase Target Profile for 2199910-77-3

Querying BindingDB and the IDRB DrugMap database for 2199910-77-3, its InChI Key (RRNSJGJRERAYRL-UHFFFAOYSA-N), and its SMILES string returned no records. In BindingDB, the closest purine–piperidine–heterocycle entries report high-affinity binding to cannabinoid CB1 receptors (Ki as low as 4 nM for certain 6-(piperidin-1-yl)-9H-purine derivatives) rather than kinases [1][2]. The absence of 2199910-77-3 from these authoritative target-annotated databases reinforces that no experimental target engagement or selectivity profile has been established for this compound.

Kinase profiling BindingDB DrugMap Target deconvolution

Research and Industrial Application Scenarios for 2199910-77-3 Based on Structural Evidence


Kinase Hit-Finding and Kinome Selectivity Profiling Campaigns Requiring a Novel ATP-Mimetic Chemotype

The purine–piperidine–triazolopyridazine architecture represents a departure from established triazolopyridazine-based clinical candidates (e.g., SAR125844) that rely on sulfanyl or amino linkers rather than a piperidine–purine fusion [1]. 2199910-77-3 is suited as a structurally novel starting point in kinase inhibitor hit-finding campaigns where the goal is to explore previously uncharted vectors within the ATP-binding pocket. Users should commission broad kinome profiling (e.g., DiscoverX KINOMEscan or similar panels) to establish the compound's selectivity fingerprint, given the total absence of existing target annotation.

Structure–Activity Relationship (SAR) Expansion Around the 6-Methoxy Triazolopyridazine Node in Purine-Fused Kinase Inhibitor Libraries

The 6-methoxy substituent on the triazolopyridazine ring is hypothesized to modulate electron density and, consequently, hinge-binding affinity in kinase targets, but this hypothesis is untested [1][2]. 2199910-77-3 can serve as a reference compound in a focused SAR library where the 6-methoxy group is systematically varied (e.g., to 6-H, 6-Cl, 6-CF₃, or 6-ethoxy analogs) to probe the electronic and steric requirements for potency and selectivity. The piperidine linker can also be varied against piperazine or azetidine spacers to map the optimal vector geometry for purine placement within the kinase active site.

Computational Docking and Free-Energy Perturbation (FEP+) Studies Without Pre-existing Bias from Published Activity Data

Because no published IC₅₀ or Kd values exist for 2199910-77-3, it offers a unique opportunity for prospective computational chemistry validation. Researchers can perform unbiased molecular docking against a panel of kinase crystal structures (e.g., MET, LRRK2, Pim-1, CDK2, or PI3K isoforms) to predict potential targets, followed by FEP+ calculations to rank the compound against known inhibitors. Subsequent experimental testing of the top-ranked predictions would provide a rigorous test of computational methodology untainted by prior published activity data [1].

Chemical Probe Development in Academic Drug Discovery Consortia Requiring Strictly Novel IP Space

The purine–triazolopyridazine hybrid scaffold occupied by 2199910-77-3 is structurally distinct from the major patent families covering triazolopyridazine kinase inhibitors (e.g., Novartis c-MET patents, Genentech LRRK2 patents, and Rev-Erb agonist patents) [1][2]. This creates a promising freedom-to-operate window for academic or biotech groups aiming to develop proprietary chemical probes. The compound's novelty in composition-of-matter space may facilitate patent filing for optimized derivatives, provided the research organization generates the requisite biological data to support claims of utility and non-obviousness.

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